![molecular formula C14H15F2N3O B7558698 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. DFE is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists, which are molecules that activate the beta-adrenergic receptors present in various cells and tissues in the body.
作用机制
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol acts by binding to the beta-adrenergic receptors present in the lungs and heart, which results in the activation of the cyclic AMP (cAMP) pathway. This pathway leads to the relaxation of the smooth muscles in the airways and the heart, which improves breathing and heart function. Additionally, this compound has been shown to inhibit the release of inflammatory mediators such as cytokines and chemokines, which can reduce inflammation in the lungs and improve lung function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its bronchodilator and anti-inflammatory properties, this compound has been shown to increase the heart rate and cardiac output, which can improve blood flow to the body. Additionally, this compound has been shown to increase the metabolic rate and promote fat burning, which can lead to weight loss.
实验室实验的优点和局限性
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for use in experiments. Additionally, this compound has been extensively studied and characterized, which makes it a well-understood compound. However, one limitation of this compound is that it can have toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol. One area of research is the development of new formulations of this compound for use in inhalers and other delivery devices. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as obesity and diabetes. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on the body and to explore its potential use in combination with other drugs for the treatment of various diseases.
合成方法
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 2,4-difluoroacetophenone with 2,6-dimethylpyrimidin-4-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain pure this compound.
科学研究应用
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been extensively studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. This compound acts as a bronchodilator, which means that it relaxes the smooth muscles in the airways and improves breathing. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the airways and improve lung function.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-8-5-14(19-9(2)18-8)17-7-13(20)11-4-3-10(15)6-12(11)16/h3-6,13,20H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBMIXRWWHXYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC(C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



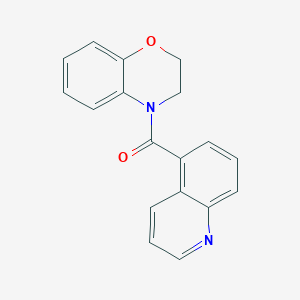


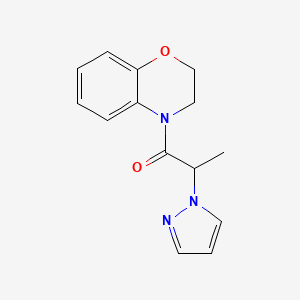
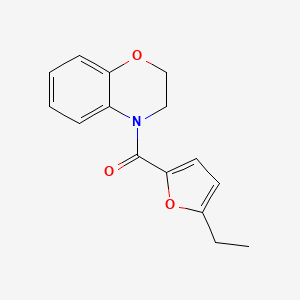
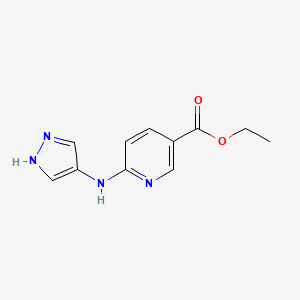
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
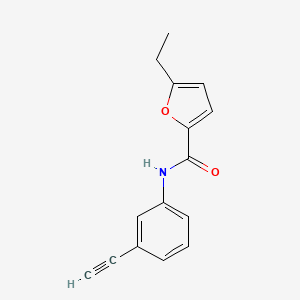
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)